molecular formula C18H22N4O2 B2547392 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide CAS No. 2034317-24-1

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide

Cat. No. B2547392
CAS RN: 2034317-24-1
M. Wt: 326.4
InChI Key: NPJYHYHRHYDFJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine-1-carboxamide derivatives has been explored in recent studies. For instance, a novel compound N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl) pyrrolidine-1-carboxamide was synthesized and characterized using various spectroscopic techniques such as 13C NMR, 1H NMR, FT-IR, and MS. The structure was further confirmed by single crystal X-ray structural analysis, demonstrating the reliability of the synthesis process . Similarly, a series of new chemical entities, specifically 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones, were synthesized, showcasing the versatility of carboxamide derivatives in forming hybrid compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of the synthesized pyrrolidine-1-carboxamide derivative was confirmed using X-ray diffraction, which was consistent with the optimized structure computed via density functional theory (DFT) using the B3LYP functional with the 6-311G(2d, p) basis set. This indicates a high level of precision in the molecular structure determination of such compounds . Although the specific compound "3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide" was not directly studied, the methodologies applied in these papers could be relevant for its structural analysis.

Chemical Reactions Analysis

The studies reviewed do not provide explicit details on the chemical reactions of "this compound". However, the anti-proliferative activity of a related pyrrolidine-1-carboxamide compound on A375 cells was investigated, showing an inhibition rate at a concentration of 5 μM . This suggests that compounds within this class may participate in biological chemical reactions that affect cell proliferation.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not directly reported in the provided papers. However, the use of spectroscopic techniques for characterization implies that these compounds have distinct physical and chemical properties that can be quantified and analyzed. For example, the antibacterial, anti-inflammatory, and antioxidant activities of the synthesized chalcone hybrids were evaluated, indicating that these compounds have measurable biological properties . Additionally, the anti-tuberculosis activity of imidazo[1,2-a]pyridine-3-carboxamides was assessed, showing potent activity against various tuberculosis strains, which is indicative of their chemical properties in a biological context .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research efforts have been dedicated to the efficient synthesis of novel pyrimidine derivatives, showcasing the versatility of these compounds in chemical synthesis. For example, novel synthesis methods for pyridopyrimidines and related compounds emphasize the importance of pyrimidine in developing new chemical entities with potential biological activities (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Biological Activities

  • Pyrimidine derivatives have been extensively studied for their antimicrobial properties, illustrating the wide range of biological activities that these compounds can exhibit. For instance, novel pyrimidinone and oxazinone derivatives fused with thiophene rings were synthesized and demonstrated good antibacterial and antifungal activities, comparable to standard drugs such as streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
  • The exploration of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents further highlights the potential of pyrimidine-based compounds in therapeutic applications, where some derivatives showed promising cytotoxic activities against various cancer cell lines (Rahmouni et al., 2016).

Molecular Recognition and Drug Design

  • Structural analysis and drug design research utilize pyrimidine derivatives for their ability to interact specifically with biological targets, such as DNA or proteins, offering insights into the development of new therapeutic agents with high specificity and efficacy. For example, a study on the recognition of DNA sequences by polyamides containing pyrimidine units demonstrates the potential for designing molecules capable of specific DNA interactions, which is crucial for therapeutic and diagnostic applications (Swalley, Baird, & Dervan, 1996).

properties

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)oxy-N-(4-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-12-4-6-15(7-5-12)21-18(23)22-9-8-16(11-22)24-17-19-13(2)10-14(3)20-17/h4-7,10,16H,8-9,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJYHYHRHYDFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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